3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde
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Overview
Description
3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C11H7N3O3S and a molecular weight of 261.26 g/mol . This compound is characterized by the presence of a nitro group, a pyrimidinylsulfanyl group, and an aldehyde group attached to a benzene ring. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde typically involves the nitration of 4-(pyrimidin-2-ylsulfanyl)benzaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzoic acid.
Reduction: 3-Amino-4-(pyrimidin-2-ylsulfanyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
4-Nitrobenzaldehyde: Lacks the pyrimidinylsulfanyl group, making it less versatile in certain chemical reactions.
3-Nitrobenzaldehyde: Similar structure but lacks the pyrimidinylsulfanyl group, affecting its reactivity and applications.
4-(Pyrimidin-2-ylsulfanyl)benzaldehyde: Lacks the nitro group, which limits its use in certain types of reactions.
Uniqueness: 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde is unique due to the presence of both the nitro and pyrimidinylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-nitro-4-pyrimidin-2-ylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c15-7-8-2-3-10(9(6-8)14(16)17)18-11-12-4-1-5-13-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCDTCNRWIVGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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